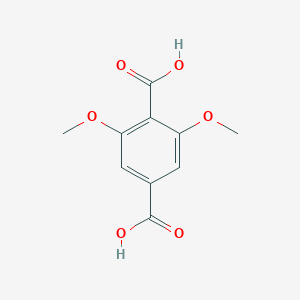

2,6-Dimethoxyterephthalic acid

Description

Properties

CAS No. |

16849-69-7 |

|---|---|

Molecular Formula |

C10H10O6 |

Molecular Weight |

226.18 g/mol |

IUPAC Name |

2,6-dimethoxyterephthalic acid |

InChI |

InChI=1S/C10H10O6/c1-15-6-3-5(9(11)12)4-7(16-2)8(6)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) |

InChI Key |

XZZNMOQLQQVIFN-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1C(=O)O)OC)C(=O)O |

Canonical SMILES |

COC1=CC(=CC(=C1C(=O)O)OC)C(=O)O |

Other CAS No. |

16849-69-7 |

Synonyms |

2,6-dimethoxy terephthalic acid |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Base-Mediated Salt Formation

The foundational method for synthesizing 2,5-DMT involves a two-step process starting from 2,5-dihaloterephthalic acid (X = Cl, Br, I). In step (a) , the dihaloterephthalic acid is treated with a base (e.g., NaOH, KOH) in aqueous solution to form the corresponding dibasic salt. This step ensures solubility and activates the substrate for subsequent nucleophilic substitution.

Step (b) introduces a copper catalyst (e.g., CuI, CuBr) coordinated with a ligand such as 2,2',6,6'-tetramethyl-3,5-heptanedione. The ligand stabilizes the copper species, facilitating the hydroxylation of halogen substituents at the 2- and 5-positions. The reaction proceeds under mild conditions (75–95°C, atmospheric pressure) with a basic pH ≥ 8 to prevent protonation of intermediates. The resulting dibasic salt of 2,5-dihydroxyterephthalic acid is acidified in step (d) using HCl or H₂SO₄ to yield the final product.

Key Parameters:

-

Ligand-to-copper ratio : A 2:1 molar ratio minimizes side reactions.

-

Base selection : Potassium carbonate outperforms sodium hydroxide in reducing hydrolysis byproducts.

Grignard Reagent-Based Carbon Chain Elongation

Synthesis from 1,4-Dihalo-2,5-dimethoxybenzene

An alternative route employs a Grignard reagent strategy to construct the terephthalic acid backbone. Starting with 1,4-dibromo-2,5-dimethoxybenzene , magnesium metal in anhydrous tetrahydrofuran (THF) generates the Grignard intermediate. Introducing dry CO₂ gas initiates carbon chain growth, forming 2,5-dimethoxyterephthalic acid after hydrolysis (Fig. 1).

This method avoids high-pressure conditions and achieves a 90% yield with 99% purity.

Advantages Over Prior Art:

-

Ambient pressure : Eliminates safety risks associated with autoclave reactors.

-

Reduced reaction time : Completion within 6 hours vs. 24+ hours for conventional methods.

Comparative Analysis of Methodologies

The Grignard method excels in purity and operational simplicity, whereas copper catalysis offers better scalability.

Chemical Reactions Analysis

Redox Reactions with Iron Oxides

2,6-Dimethoxyterephthalic acid participates in redox reactions with iron oxide nanoparticles, analogous to its hydroquinone counterpart, 2,6-dimethoxyhydroquinone (2,6-DMHQ). Key findings include:

-

Reductive dissolution : At acidic pH (4.5), 2,6-DMTA reduces Fe(III) in ferrihydrite (amorphous FeOOH) to Fe²⁺, releasing dissolved iron into solution. This process competes with catalytic oxidation , where Fe³⁺ acts as a catalyst for the oxidation of 2,6-DMTA by O₂ .

-

Hydroxyl radical (·OH) generation : Parallel reactions produce Fe²⁺ and H₂O₂, enabling Fenton chemistry (). At pH 4.5, ·OH yields are maximized due to slower H₂O₂ decomposition .

Table 1: Reaction Conditions and Outcomes

Reactivity with Radical Probes

Terephthalic acid (TPA) derivatives are widely used as ·OH probes, forming fluorescent 2-hydroxyterephthalic acid upon reaction. In systems containing 2,6-DMTA:

-

Competitive adsorption : TPA anions inhibit 2,6-DMTA oxidation on goethite by blocking surface sites .

-

Enhanced Fe²⁺ retention : TPA increases Fe²⁺ accumulation at ferrihydrite surfaces under anaerobic conditions, promoting subsequent Fenton reactions .

Esterification and Polymerization

While direct data on 2,6-DMTA is limited, terephthalic acid analogs undergo:

-

Esterification : Reaction with methanol or ethylene glycol to form dimethyl esters or polyesters (e.g., polyethylene terephthalate) .

-

Co-polymerization : Incorporation into polyamides or polyesters for enhanced thermal stability .

Table 2: Typical Reaction Pathways for Terephthalic Acid Derivatives

Oxidative Degradation

Under aerobic conditions, 2,6-DMTA undergoes stepwise oxidation:

-

Quinone formation : Oxidation of hydroquinone moieties to 2,6-dimethoxy-1,4-quinone.

-

Demethylation : Loss of methoxy groups under strong oxidative conditions (e.g., HNO₃) .

Catalytic Pathways in Advanced Systems

-

Supercritical CO₂ : Enhances O₂ solubility, reducing decarboxylation byproducts during oxidation .

-

MnBr₂ in supercritical water : Achieves efficient oxidation at 300–400°C and >200 bar .

Key Challenges in 2,6-DMTA Chemistry

-

Byproduct formation : Decarboxylation to benzoic acid under high-temperature conditions .

-

pH sensitivity : Optimal ·OH generation occurs at pH 4.5; neutral pH destabilizes H₂O₂ and Fe²⁺ .

-

Surface interactions : Reactivity varies significantly between amorphous (ferrihydrite) and crystalline (goethite) iron oxides .

Scientific Research Applications

Clarithromycin has a wide range of scientific research applications:

Chemistry: Used as a model compound to study macrolide antibiotics and their chemical properties.

Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.

Industry: Used in the pharmaceutical industry for the production of various antibiotic formulations.

Mechanism of Action

Clarithromycin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the translocation of peptides during translation . This action inhibits the growth and multiplication of bacteria. The molecular targets include the bacterial ribosomal proteins and RNA, which are essential for protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2,6-dimethoxyterephthalic acid, highlighting differences in substituents, sources, applications, and properties:

Structural and Functional Analysis

Substituent Effects on Acidity and Solubility Methoxy vs. Hydroxy Groups: The methoxy groups in this compound reduce acidity compared to 2,6-dihydroxyterephthalic acid, where hydroxyl (-OH) groups act as stronger proton donors. However, methoxy groups enhance lipophilicity, improving solubility in organic solvents . Chloro Substituents: 2,6-Dichloroterephthalic acid exhibits lower solubility in polar solvents due to the electron-withdrawing nature of chlorine atoms, which also increase its reactivity in electrophilic substitution reactions .

Biological and Industrial Relevance

- Natural vs. Synthetic Sources : this compound is derived from plant by-products (e.g., ginseng), whereas terephthalic acid is industrially synthesized for polyester production .

- Biological Activity : The methoxy derivative’s natural occurrence suggests possible bioactivity, contrasting with terephthalic acid, which is primarily industrial. 2,6-Dichloro analogs are used in agrochemical synthesis due to their reactivity .

Derivatives and Applications

- Ester Derivatives : Dimethyl esters of 2,6-dihydroxyterephthalic acid (e.g., dimethyl 2,6-dihydroxyterephthalate) are synthesized for crystallography studies, demonstrating planar molecular structures with intramolecular hydrogen bonds . These esters are precursors for polymers or ligands in coordination chemistry.

- Comparative Thermal Stability : Terephthalic acid’s unsubstituted structure grants superior thermal stability (melting point: ~300°C), making it ideal for high-performance plastics. Substituted analogs like this compound decompose at lower temperatures due to steric and electronic effects .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 2,6-Dimethoxyterephthalic acid, and how can reaction conditions be optimized for high purity?

- Methodological Answer : The synthesis typically involves ester hydrolysis of dimethyl precursors under alkaline conditions. For example, analogous compounds like 2,5-dimethoxyterephthalic acid are synthesized by reacting dimethyl esters with KOH in a THF/MeOH/H₂O solvent system, followed by acidification (HCl) to precipitate the product . Optimization includes adjusting reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (e.g., 1:2 molar ratio of ester to KOH). Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%). Yield improvements can be achieved by inert atmosphere (N₂/Ar) to prevent oxidation byproducts.

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify methoxy (–OCH₃) and carboxylic acid (–COOH) groups. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, crucial for confirming stereochemistry. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts .

- Infrared (IR) Spectroscopy : Carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) confirm functional groups.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential dust inhalation .

- Emergency Procedures : For eye exposure, rinse with water for 15 minutes; for skin contact, wash with soap and water. Avoid inducing vomiting if ingested—seek immediate medical attention .

- Storage : Store in airtight containers at room temperature, away from oxidizing agents and moisture .

Advanced Research Questions

Q. How can researchers design experiments to assess the photocatalytic activity of coordination polymers incorporating this compound?

- Methodological Answer :

- Experimental Design :

- Material Synthesis : Combine this compound with transition metals (e.g., Co²⁺) and imidazole derivatives in solvothermal conditions (e.g., 120°C, 72 hours) to form coordination polymers .

- Photocatalytic Testing : Use methylene blue (MB) degradation under UV/visible light. Control variables include light intensity (e.g., 300 W Xe lamp), catalyst concentration (0.5–2.0 g/L), and pH (3–9). Monitor MB absorption at λ = 664 nm hourly .

- Data Analysis : Calculate degradation efficiency using pseudo-first-order kinetics:

where is the rate constant. Compare results with control experiments (no catalyst or light).

Q. What statistical approaches resolve contradictions in catalytic efficiency data across synthesized batches of this compound-based materials?

- Methodological Answer :

- Identify Variability Sources : Batch differences may arise from impurities (e.g., unreacted precursors) or crystallinity variations. Use ANOVA to test significance of batch-to-batch differences .

- Regression Analysis : Correlate catalytic activity with structural parameters (e.g., crystallite size from XRD, surface area from BET). Outliers may indicate synthesis anomalies .

- Replication : Synthesize three independent batches under identical conditions to assess reproducibility. Report mean ± standard deviation in efficiency metrics .

Q. How do steric and electronic effects of methoxy substituents influence the coordination behavior of this compound in metal-organic frameworks (MOFs)?

- Methodological Answer :

- Steric Effects : The 2,6-dimethoxy groups create a rigid, planar structure, limiting rotational freedom and favoring 2D/3D frameworks. Compare with non-methoxy analogues (e.g., terephthalic acid) using single-crystal XRD to analyze bond angles and coordination geometry .

- Electronic Effects : Electron-donating methoxy groups enhance ligand basicity, strengthening metal-ligand bonds. Use density functional theory (DFT) to calculate charge distribution and binding energies (e.g., B3LYP/6-31G* basis set) .

Data Presentation and Analysis Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.